N-(1-(4-bromophenyl)propan-2-yl)acetamide
Overview
Description
N-(1-(4-bromophenyl)propan-2-yl)acetamide is an organic compound with the molecular formula C11H14BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromophenyl group attached to a propan-2-yl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-bromophenyl)propan-2-yl)acetamide typically involves the reaction of 4-bromobenzyl chloride with isopropylamine to form N-(4-bromophenyl)isopropylamine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-bromophenyl)propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Bromophenyl ketones
Reduction: Amines or alcohols
Substitution: Hydroxyl or amino derivatives
Scientific Research Applications
N-(1-(4-bromophenyl)propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(4-bromophenyl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzyme active sites: , inhibiting their activity
Modulate signaling pathways: involved in inflammation and pain
Interact with cellular receptors: , affecting cellular responses
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(4-bromophenyl)propionamide
- N-(4-bromophenyl)butyramide
Uniqueness
N-(1-(4-bromophenyl)propan-2-yl)acetamide is unique due to its specific structural features, including the propan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[1-(4-bromophenyl)propan-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(13-9(2)14)7-10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEIENBACDGTPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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